molecular formula C23H28ClN5O2 B3007379 1-[4-(4-chlorophenyl)piperazino]-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1-ethanone CAS No. 1251694-16-2

1-[4-(4-chlorophenyl)piperazino]-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1-ethanone

Cat. No. B3007379
CAS RN: 1251694-16-2
M. Wt: 441.96
InChI Key: CMSAMGMUNGHOTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of reductive amination methods . For instance, the synthesis of piperazine derivatives has been achieved through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

1. Role as a σ1 Receptor Antagonist:

  • A study discussed the synthesis and pharmacological activity of a series of pyrazoles, including a compound similar to the one , which acts as a σ1 receptor antagonist. This compound, identified as EST64454, shows potential for pain management due to its high aqueous solubility, high permeability in Caco-2 cells, high metabolic stability, and antinociceptive properties in animal models (J. Díaz et al., 2020).

2. Interaction with CB1 Cannabinoid Receptor:

  • Another study focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor. This compound was found to have a significant influence on the steric binding interaction with the receptor, potentially contributing to antagonist or inverse agonist activity (J. Shim et al., 2002).

3. Antiviral Activity:

  • Research into derivatives of similar compounds revealed their potential antiviral activity. This includes the synthesis and testing of certain heterocyclic compounds for their efficacy against viruses like HSV1 and HAV-MBB (F. Attaby et al., 2006).

4. Antibacterial and Antifungal Activities:

  • A study on azole-containing piperazine derivatives, including compounds structurally related to the one , revealed moderate to significant antibacterial and antifungal activities. Certain derivatives showed remarkable antimicrobial efficacy against tested strains, comparable to standard drugs in the clinic (Lin-Ling Gan et al., 2010).

Future Directions

Future research could focus on linking piperazine with 1-(4-chlorophenyl)cyclopropanecarboxylic acid through an amide bond, as this has been suggested to couple two bioactive molecules . Further studies could also explore the potential therapeutic applications of this compound, given the wide range of biological activities exhibited by piperazine derivatives .

properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN5O2/c24-18-5-7-19(8-6-18)26-11-13-27(14-12-26)22(30)16-29-21(15-20(25-29)17-3-4-17)23(31)28-9-1-2-10-28/h5-8,15,17H,1-4,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSAMGMUNGHOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NN2CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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